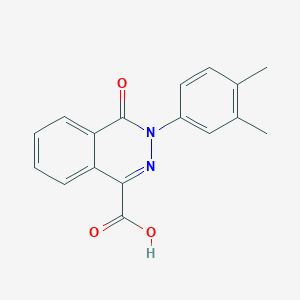

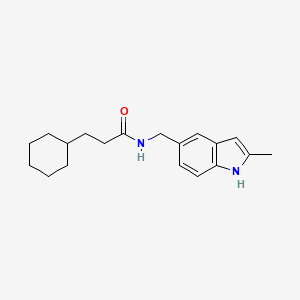

![molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1](/img/structure/B2730033.png)

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide, also known as E-3-4-benzyloxy-phenyl-N-4-chlorobenzyl-2-propenamide, is a synthetic compound recently developed for use in scientific research. It is an amide derivative of benzyloxy phenyl and 4-chlorobenzyl propenamide and is a versatile compound with a range of applications in organic and synthetic chemistry. This compound has been used in a variety of research studies, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.

科学的研究の応用

π-Electron Delocalization and Tautomeric Equilibria

Compounds related to "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide" may exhibit interesting electronic properties due to π-electron delocalization. Studies on benzoannulated phenacylpyridines have shown that π-electron delocalization can significantly affect tautomeric equilibria, highlighting the importance of electronic effects in determining the stability of different tautomeric forms. This research provides valuable insights into the synthesis and characterization of compounds with delocalized π-electron systems, which can be applied in the development of novel materials and pharmaceuticals (Gawinecki et al., 2006).

Synthesis of Ring-Oxygenated Derivatives

The synthesis of ring-oxygenated derivatives of phenacyl bromides, including those with benzyloxy groups, has been explored for their potential applications in medicinal chemistry. These derivatives have been prepared with varying yields, demonstrating the versatility of bromination reactions in introducing functional groups to aromatic systems. Such synthetic strategies are foundational in the design and development of new pharmaceutical agents (Fujii et al., 1978).

Renewable Building Blocks for Material Science

Investigations into renewable building blocks for enhancing the reactivity of molecules towards ring formation have relevance to the chemical framework of "this compound". Research on phloretic acid, a phenolic compound, as an alternative to phenol for benzoxazine ring formation underscores the growing interest in sustainable and green chemistry approaches for synthesizing polymers and materials with specific properties. This line of research is crucial for developing environmentally friendly materials with potential applications in various industries (Trejo-Machin et al., 2017).

Antimycotic Potential of Triazole Derivatives

The antimycotic potential of triazole derivatives, including those with chlorobenzyloxy-phenyl groups, has been explored, showcasing the importance of such compounds in developing new antifungal agents. These studies highlight the role of synthetic chemistry in addressing challenges in public health by providing new therapeutic options for fungal infections (Rastogi et al., 2013).

Green Synthesis Approaches

Research on green chemistry approaches, such as liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC), for synthesizing active pharmaceutical intermediates (APIs) like 4-benzyloxy propiophenone, highlights the significance of sustainable methods in chemical synthesis. These methods aim to minimize waste and environmental impact while achieving high selectivity and efficiency in synthesis processes, relevant to the production of compounds with structures similar to "this compound" (Yadav & Sowbna, 2012).

特性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULBFGJSMYNBFX-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

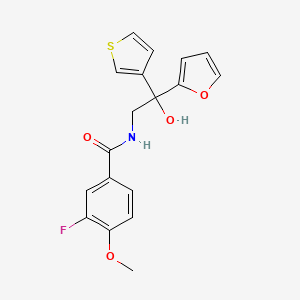

![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)

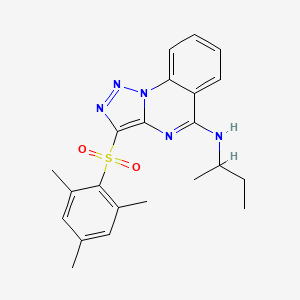

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2729952.png)

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)

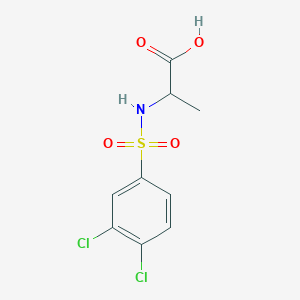

![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)

![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)